

Comprehensive Application Notes and Protocols: Negishi Reaction of 2-Bromo-1-Octene

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Compound Focus: 2-Bromo-1-octene

CAS No.: 13249-60-0

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Introduction to the Negishi Coupling and 2-Bromo-1-Octene

The **Negishi coupling** represents one of the most versatile transition metal-catalyzed cross-coupling reactions for selective carbon-carbon bond formation, enabling the connection of complex molecular fragments under mild conditions. This transformation couples **organozinc compounds** with organic halides or triflates using **palladium or nickel catalysts**, forming new C-C bonds between sp^3 , sp^2 , and sp hybridized carbon atoms [1] [2]. Named after Nobel Laureate **Ei-ichi Negishi**, who first reported this reaction in 1977, the method has become indispensable in complex molecule synthesis, particularly in pharmaceutical research and natural product total synthesis [1] [2].

2-Bromo-1-octene (CAS# 13249-60-0) is a valuable coupling partner in Negishi reactions, particularly when incorporated as the electrophilic component. This allylic bromide possesses molecular formula $C_8H_{15}Br$ and molecular weight of 191.109 g/mol, with a density of 1.133 g/cm³ and boiling point of 183.9°C at 760 mmHg [3]. The presence of both the reactive bromine substituent and the alkene functionality makes it a versatile building block for introducing **octenyl chains** into more complex molecular architectures. Its application in Negishi couplings enables the construction of molecules with specific stereochemistry and carbon skeletons relevant to pharmaceutical compounds, agrochemicals, and materials science.

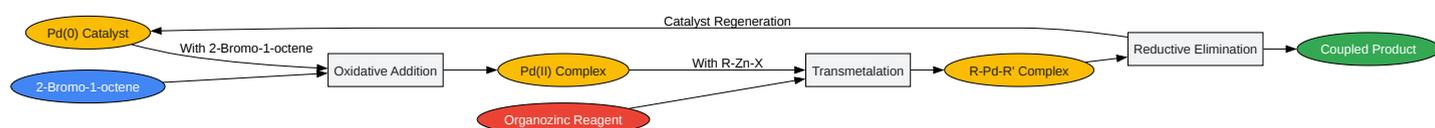
Reaction Mechanism of the Negishi Coupling

The Negishi coupling proceeds through a well-established catalytic cycle involving three fundamental steps: **oxidative addition**, **transmetalation**, and **reductive elimination** [1] [2]. The mechanism begins with a Pd(0) species, which undergoes oxidative addition with the organic halide—in this case, **2-Bromo-1-octene**. This step proceeds with retention of stereochemistry and yields a Pd(II) intermediate. Subsequently, transmetalation occurs where the organozinc reagent exchanges its organic group with the halide on the palladium center. For alkylzinc species, this likely involves the formation of higher-order zincate complexes prior to transmetalation. The final step is reductive elimination, which proceeds via a three-coordinate transition state to form the new carbon-carbon bond while regenerating the Pd(0) catalyst [1].

Table: Key Physical Properties of **2-Bromo-1-octene**

Property	Value	Notes
CAS Number	13249-60-0	-
Molecular Formula	C ₈ H ₁₅ Br	-
Molecular Weight	191.109 g/mol	-
Density	1.133 g/cm ³	-
Boiling Point	183.9°C	At 760 mmHg
Vapor Pressure	1.028 mmHg	At 25°C
Index of Refraction	1.462	-
LogP	3.865	-
Synonyms	2-bromooct-1-ene, 1-octen-2-yl bromide	[3]

The following diagram illustrates the complete catalytic cycle for the Negishi coupling of **2-Bromo-1-octene**:



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Diagram 1: Catalytic cycle of the Negishi coupling showing the key steps of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst is regenerated in the cycle, enabling catalytic turnover [1] [2].

General Reaction Setup and Considerations

Materials and Equipment

- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective for this transformation, though palladium acetate [Pd(OAc)₂] with appropriate ligands or preformed catalysts like PdCl₂(dppf) can also be employed [1] [4] [2]. Typical catalyst loading ranges from **0.5-5 mol%**.
- **Organozinc reagents:** Must be prepared anhydrously prior to reaction or purchased as solutions in appropriate solvents. Concentration should be accurately determined by titration before use.
- **Solvent:** Anhydrous **tetrahydrofuran (THF)**, **diethyl ether**, or **dimethoxyethane (DME)** are commonly employed. Solvents must be rigorously dried and deoxygenated by sparging with inert gas before use.
- **Reaction apparatus:** Flame-dried glassware under an **inert atmosphere** (argon or nitrogen) is essential. Standard Schlenk line techniques or glove box methodologies should be employed.

Safety Considerations

- **Moisture and oxygen sensitivity:** All reagents, particularly organozinc compounds and catalysts, are highly sensitive to both moisture and oxygen. Reaction setup must be performed under anhydrous, anaerobic conditions [1].
- **Compound handling:** **2-Bromo-1-octene** is a moisture-sensitive halogenated compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Detailed Experimental Protocol: Representative Example

Coupling of 2-Bromo-1-octene with Phenylzinc Iodide

This protocol describes the Pd-catalyzed cross-coupling of **2-Bromo-1-octene** with phenylzinc iodide to form **(E)-1-phenyloct-1-ene** as a representative example of the Negishi coupling with this substrate.

Reaction Equation: **2-Bromo-1-octene** + PhZnI → (E)-1-phenyloct-1-ene

Table: Reagents and Quantities

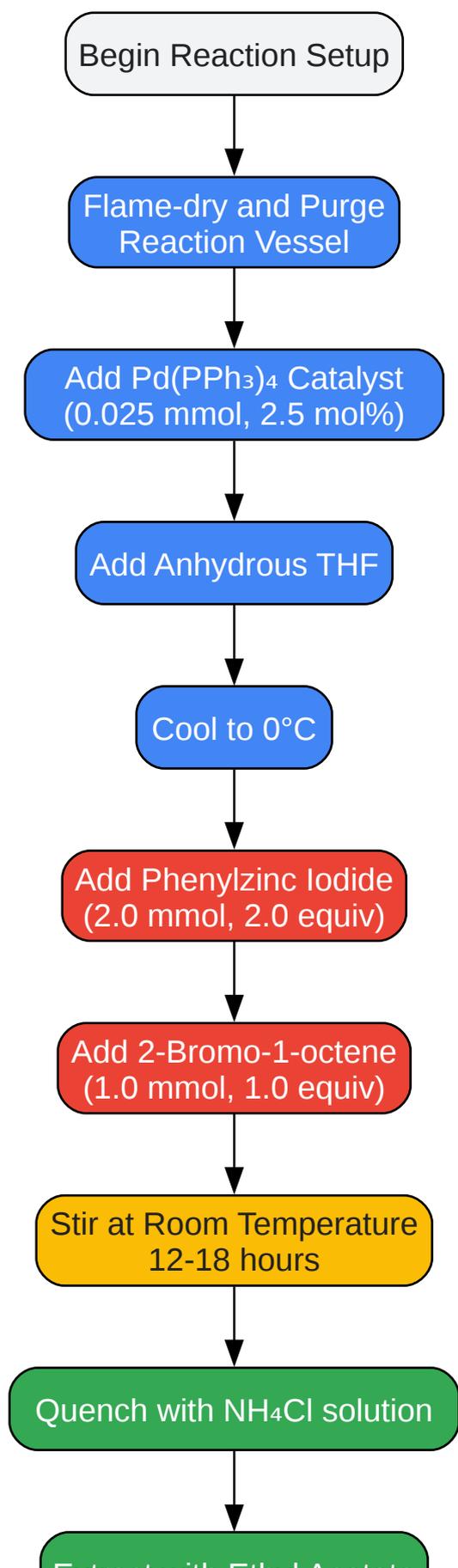
Reagent	Amount	Moles	Equivalents
2-Bromo-1-octene	191 mg	1.0 mmol	1.0
Phenylzinc iodide (0.5M in THF)	4.0 mL	2.0 mmol	2.0
Pd(PPh ₃) ₄	28.9 mg	0.025 mmol	0.025
Anhydrous THF	6 mL	-	-

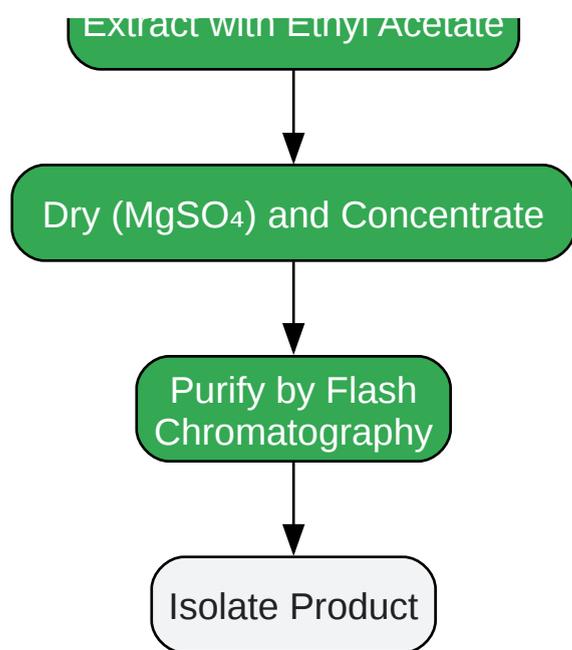
Step-by-Step Procedure

- **Preparation:** Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of inert gas (argon or nitrogen).

- **Catalyst addition:** In a glove box, weigh Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) and add it to the Schlenk flask. Seal the flask with a rubber septum.
- **Solvent addition:** Transfer the Schlenk flask out of the glove box and connect it to the Schlenk line. Add anhydrous THF (2 mL) via syringe.
- **Organozinc addition:** Cool the solution to 0°C using an ice bath. Slowly add phenylzinc iodide solution (4.0 mL of 0.5 M solution in THF, 2.0 mmol) via syringe with stirring.
- **Electrophile addition:** Add **2-Bromo-1-octene** (191 mg, 1.0 mmol) dropwise via syringe. Rinse with additional THF (1 mL) to ensure complete transfer.
- **Reaction monitoring:** Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours (overnight) under an inert atmosphere. Monitor reaction progress by TLC or GC-MS.
- **Quenching:** Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL) with stirring.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).
- **Drying and concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (hexane as eluent) to afford the desired (E)-1-phenyloct-1-ene as a colorless liquid.

The following workflow diagram summarizes the key steps in the experimental procedure:





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*Diagram 2: Experimental workflow for the Negishi coupling of **2-Bromo-1-octene** with phenylzinc iodide, highlighting the sequential addition of reagents and purification steps.*

Reaction Optimization and Troubleshooting

Optimization Parameters

Successful Negishi coupling with **2-Bromo-1-octene** depends on several critical parameters. The **catalyst loading** can be optimized between 0.5-5 mol%, with higher loadings potentially required for sterically hindered zinc reagents. The **organozinc stoichiometry** typically ranges from 1.2-2.0 equivalents relative to the bromide to ensure complete conversion. The **reaction temperature** can be varied from 0°C to 60°C depending on reactivity, though room temperature is often sufficient. Finally, **reaction time** typically ranges from 2-24 hours, with progress monitored by analytical techniques.

Table: Troubleshooting Common Issues

Problem	Possible Cause	Solution
Low conversion	Inactive catalyst or moisture	Ensure fresh catalyst preparation; rigorously dry solvents and glassware
Homocoupled byproduct	Oxidative homocoupling	Degas solvents thoroughly; maintain inert atmosphere; use fresh organozinc reagent
Dehalogenated product	Moisture or side reactions	Ensure anhydrous conditions; check zinc reagent quality
Decomposition	Excessive temperature	Conduct reaction at lower temperature (0°C to room temperature)
Incomplete conversion	Insufficient catalyst or reagents	Increase catalyst loading (up to 5 mol%); use 1.5-2.0 equivalents of organozinc reagent

Analytical Data for Representative Product

For the representative product **(E)-1-phenyloct-1-ene**:

- **Yield:** 75-85%
- **Rf:** 0.45 (hexane, UV visualization)
- **¹H NMR** (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ph), 6.45 (d, J = 16.0 Hz, 1H, =CH), 6.15 (dt, J = 16.0, 6.8 Hz, 1H, =CH), 2.20 (q, J = 7.2 Hz, 2H, CH₂), 1.50-1.25 (m, 8H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃)
- **¹³C NMR** (100 MHz, CDCl₃): δ 137.5, 130.2, 128.9, 128.1, 126.4, 33.1, 32.0, 29.5, 29.2, 22.8, 14.3
- **HRMS** (EI): m/z calc'd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565

Applications in Drug Development and Conclusion

The Negishi coupling of **2-Bromo-1-octene** finds particular utility in pharmaceutical research for the introduction of **lipophilic octenyl chains** into drug candidates, which can enhance membrane permeability and influence pharmacokinetic properties. While industrial applications of the Negishi coupling are less common than Suzuki or Heck reactions due to the sensitivity of organozinc reagents, Novartis successfully

employed a Negishi coupling in the multi-kilogram synthesis of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment, demonstrating its scalability and practicality [1].

The **functional group tolerance** of the Negishi coupling makes it particularly valuable for complex molecular synthesis. Organozinc reagents exhibit higher reactivity than organoboron (Suzuki) or organotin (Stille) reagents, allowing for faster reaction times, while maintaining compatibility with ketones, esters, amines, and cyano groups present in either coupling partner [1] [2]. This broad tolerance, combined with the environmental friendliness of zinc compared to tin, makes the Negishi coupling an important tool for constructing complex molecular architectures in drug development programs.

In conclusion, the Negishi coupling of **2-Bromo-1-octene** provides synthetic chemists with a powerful method for the selective formation of carbon-carbon bonds. When executed with proper attention to anhydrous and anaerobic conditions, this transformation proceeds efficiently to yield valuable olefinic products with applications across medicinal chemistry and materials science.

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Negishi Reaction of 2-Bromo-1-Octene]. Smolecule, [2026]. [Online PDF]. Available at:

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